molecular formula C8H15NO5 B14390056 Methyl 5-hydroxy-4-nitroheptanoate CAS No. 89449-79-6

Methyl 5-hydroxy-4-nitroheptanoate

Cat. No.: B14390056
CAS No.: 89449-79-6
M. Wt: 205.21 g/mol
InChI Key: PVIKVPCAACFUCU-UHFFFAOYSA-N
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Description

Methyl 5-hydroxy-4-nitroheptanoate is an aliphatic ester featuring a nitro group at the 4th position and a hydroxyl group at the 5th position of a seven-carbon chain. The nitro and hydroxyl groups impart unique reactivity, making it a candidate for further functionalization or participation in cyclization reactions.

Properties

CAS No.

89449-79-6

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

methyl 5-hydroxy-4-nitroheptanoate

InChI

InChI=1S/C8H15NO5/c1-3-7(10)6(9(12)13)4-5-8(11)14-2/h6-7,10H,3-5H2,1-2H3

InChI Key

PVIKVPCAACFUCU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(CCC(=O)OC)[N+](=O)[O-])O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-hydroxy-4-nitroheptanoate can be achieved through several synthetic routes. One common method involves the nitration of a suitable precursor, such as 5-hydroxyheptanoic acid, followed by esterification with methanol. The nitration reaction typically requires the use of a nitrating agent, such as a mixture of nitric acid and sulfuric acid, under controlled temperature conditions to ensure selective nitration at the desired position.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration and esterification processes. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification steps, such as distillation and recrystallization, are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxy-4-nitroheptanoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a nitroketone.

    Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.

    Substitution: The nitro group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 5-nitro-4-oxopentanoate.

    Reduction: Formation of Methyl 5-amino-4-hydroxyheptanoate.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 5-hydroxy-4-nitroheptanoate has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for treating various diseases.

    Industry: It is used in the production of specialty chemicals and as a building block for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of Methyl 5-hydroxy-4-nitroheptanoate involves its interaction with specific molecular targets and pathways. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydroxyl group may also participate in hydrogen bonding and other interactions with biomolecules, influencing the compound’s activity.

Comparison with Similar Compounds

Table 1: Structural Comparison of Methyl 5-hydroxy-4-nitroheptanoate and Analogs

Compound Ester Group Nitro Position Hydroxyl Position Aromatic/Aliphatic Key Functional Groups
This compound Methyl 4 (aliphatic) 5 (aliphatic) Aliphatic Nitro, hydroxyl, ester
Ethyl 5-(dimethylamino)...pentanoate () Ethyl N/A N/A Aliphatic Dimethylamino, ethoxycarbonyl
4-(2-Fluoro-4-nitrophenoxy)-N-methylpicolinamide (7) () Methyl 4 (aromatic) N/A Aromatic Fluoro, nitro, picolinamide
Methyl shikimate () Methyl N/A Multiple (cyclic) Cyclic Cyclic ester, hydroxyls


Key Observations :

  • Nitro Group Placement: Unlike aromatic nitro compounds (e.g., ), the nitro group in this compound is aliphatic, which reduces resonance stabilization and increases susceptibility to reduction or nucleophilic attack.
  • Hydroxyl Group : The 5-hydroxy group distinguishes it from analogs like , which lack hydroxyls, and methyl shikimate (), where hydroxyls are part of a cyclic system.
  • Ester Stability : Methyl esters (as in the target compound and methyl shikimate) generally hydrolyze faster than ethyl esters () under acidic or basic conditions due to smaller alkyl groups.

Reactivity Insights :

  • Nitro Reduction : Aliphatic nitro groups (as in the target compound) are more readily reduced to amines than aromatic nitro groups (), which require stronger catalysts (e.g., Raney Ni).
  • Ester Hydrolysis : The methyl ester in the target compound may hydrolyze faster than ethyl analogs () but slower than cyclic esters (methyl shikimate, ) due to steric effects.

Analytical Characterization

Table 3: Spectroscopic Comparison

Technique This compound (Inferred) Methyl Shikimate () Compound 7 ()
¹H NMR - OH: ~1.5–5 ppm (broad)
- NO₂ adjacent protons: deshielded (~4.5–5.5 ppm)
- Cyclic protons: 3.0–5.5 ppm
- Aromatic: 6.5–7.5 ppm
- Aromatic NO₂: 8.0–8.5 ppm
- Fluoro: split peaks
¹³C NMR - Ester carbonyl: ~170 ppm
- NO₂ carbon: ~75–85 ppm
- Ester carbonyl: ~165 ppm
- Cyclic carbons: 65–130 ppm
- Picolinamide carbonyl: ~165 ppm
FTIR - NO₂: ~1520, 1350 cm⁻¹
- OH: ~3300 cm⁻¹
- OH: ~3400 cm⁻¹
- Ester C=O: ~1720 cm⁻¹
- NO₂: ~1530, 1350 cm⁻¹
- C-F: ~1100 cm⁻¹

Notes:

  • The hydroxyl group in this compound may form intramolecular hydrogen bonds with the nitro group, altering its IR and NMR profiles compared to methyl shikimate.
  • Aromatic nitro compounds () exhibit distinct UV-Vis absorption due to conjugation, absent in aliphatic analogs.

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